6-Bromo-4-(chloromethyl)quinoline
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Overview
Description
6-Bromo-4-(chloromethyl)quinoline is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a quinoline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-4-(chloromethyl)quinoline typically involves a multi-step synthesis starting from readily available precursors. One common method involves the use of 4-bromaniline and ethyl propiolate, followed by a series of reactions including cyclization and halogenation . The reaction conditions often require high temperatures and the use of solvents like diphenyl ether .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. The method described in a patent involves the use of phosphorus trichloride and other reagents to achieve a comprehensive yield of over 70%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(chloromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-(chloromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-(chloromethyl)quinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 4-Chloroquinoline
- 6-Bromoquinoline
Uniqueness
6-Bromo-4-(chloromethyl)quinoline is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties compared to other quinoline derivatives. This dual substitution allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-4-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6H2 |
InChI Key |
KHRMDUTWNHNETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)CCl |
Origin of Product |
United States |
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